molecular formula C10H11FeN 10* B1143392 Aminoferrocene CAS No. 1273-82-1

Aminoferrocene

Cat. No. B1143392
CAS RN: 1273-82-1
M. Wt: 201.05
InChI Key:
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Description

Aminoferrocene is a chemical compound with the molecular formula C10H11FeN . It is used for HPLC derivatization .


Synthesis Analysis

Aminoferrocene is synthesized by an electrophilic substitution reaction . It was then reacted with graphene oxide that was prepared by the modified Hammers method .


Molecular Structure Analysis

The molecular structure of Aminoferrocene is C10H11FeN . The average mass is 201.046 Da and the Monoisotopic mass is 201.024094 Da .


Chemical Reactions Analysis

Different ferrocenecarboxamides were synthesized from aminoferrocene and various acid coupling partners .


Physical And Chemical Properties Analysis

Aminoferrocene has a molecular formula of C10H11FeN . The average mass is 201.046 Da and the Monoisotopic mass is 201.024094 Da . It has a melting point of 157-158°C .

Scientific Research Applications

Protein–Protein Interactions Inhibitors

Aminoferrocene has been used in the development of turn-based inhibitors of protein–protein interactions, which is a significant area in medicinal chemistry . A series of peptides derived from an amino-functionalized ferrocene have been synthesized to investigate their potential to mimic protein turn structures .

Chiroptical Probes

The pioneering work on the chiroptical properties of aminoferrocene-containing peptides enables the correlation of their geometry with the sign of the CD signal in the absorption region of the ferrocene chromophore . This has opened up the possibility of using aminoferrocene and its derivatives as chirooptical probes for the determination of various chirality elements, such as the central chirality of amino acids and the helicity of peptide sequences .

Mimetic Structures

Mono- and 1,1′-disubstituted ferrocene scaffolds equipped with the –CO group as a hydrogen bond acceptor and/or the –NH group as a hydrogen bond-donating site are able to induce the formation of turn- and β-sheet-like structures upon conjugation with amino acids .

Conformational Analysis

Detailed DFT and spectroscopic studies (IR, NMR, CD) have shown that, for peptides, the backbone chirality and bulkiness of the amino acid side chains determine the hydrogen-bond pattern, allowing tuning of the size of the preferred hydrogen-bonded ring in turn-folded structures .

Biological Activity

The biological potential of these peptides is more dependent on their lipophilicity . This suggests that aminoferrocene could be used in the development of lipophilic drugs.

Synthesis of Ferrocene Amides and Esters

Aminoferrocene has been used in the synthesis of ferrocene amides and esters . This expands the range of compounds that can be synthesized using aminoferrocene.

Mechanism of Action

Target of Action

Aminoferrocene, also known as Ferrocene, amino- or cyclopenta-1,4-dien-1-amine;cyclopenta-1,3-diene;iron(2+), has been found to interact with various biomolecular targets. Significant interactions between synthesized ferrocene compounds and nucleic acids, mostly of the electrostatic type, have been disclosed .

Mode of Action

The compound’s interaction with its targets results in specific changes. For instance, the introduction of ferrocene into any molecule gives it specific properties. It increases lipophilicity, facilitating penetration through cellular and nuclear membranes; significantly reduces toxicity; imparts ideal electrochemical properties, allowing for its use as a marker; improves capacity to overcome the blood–brain barrier; and increases the stability of compounds in biological media .

Biochemical Pathways

The introduction of ferrocene-modified amino acids causes changes in synaptic transmission in the CA1 region of the hippocampus, a key brain structure involved in learning and memory processes .

Result of Action

The molecular and cellular effects of Aminoferrocene’s action are significant. For instance, ferrocenyl-appended GPX4 inhibitors have been found to enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Aminoferrocene. It’s worth noting that all investigated peptides are considered to be highly hydrophobic and chemically stable in both acidic and buffer media .

Safety and Hazards

Aminoferrocene causes skin irritation and serious eye irritation . It is advised to wash hands thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCZBBOLTYBTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FeN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569741
Record name Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrocene, amino-

CAS RN

1273-82-1
Record name Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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